
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane is a fluorinated ether compound known for its unique chemical properties and applications It is characterized by its high fluorine content, which imparts significant stability and reactivity to the molecule
Méthodes De Préparation
The synthesis of 1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane typically involves the reaction of hexafluoropropylene oxide with methanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions may yield partially or fully de-fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its use as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activation of inflammatory neutrophils and granulocytes, which are involved in the body’s immune response. The compound’s high fluorine content allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects .
Comparaison Avec Des Composés Similaires
1,1,1,2,3,3-Hexafluoro-3-(fluoromethoxy)propane can be compared with other fluorinated ethers, such as:
Sevoflurane: Another fluorinated ether used as an anesthetic agent. It has a similar structure but differs in its specific fluorine arrangement and molecular weight.
Desflurane: A volatile anesthetic with a different fluorine substitution pattern, leading to distinct pharmacokinetic properties.
Propriétés
Numéro CAS |
60598-14-3 |
|---|---|
Formule moléculaire |
C4H3F7O |
Poids moléculaire |
200.05 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexafluoro-3-(fluoromethoxy)propane |
InChI |
InChI=1S/C4H3F7O/c5-1-12-4(10,11)2(6)3(7,8)9/h2H,1H2 |
Clé InChI |
MGODIJNUVKYCQF-UHFFFAOYSA-N |
SMILES canonique |
C(OC(C(C(F)(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


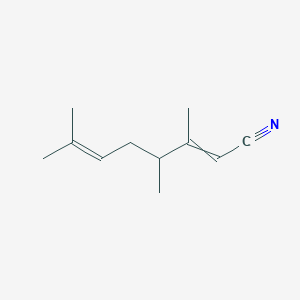
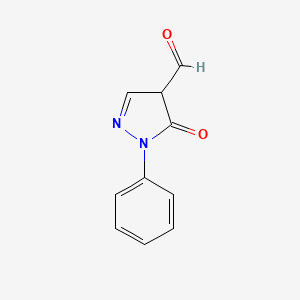
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
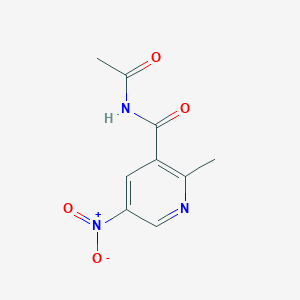
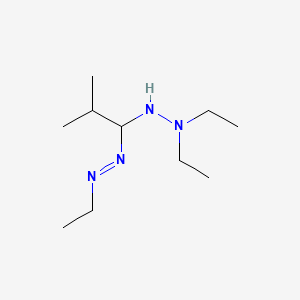
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)

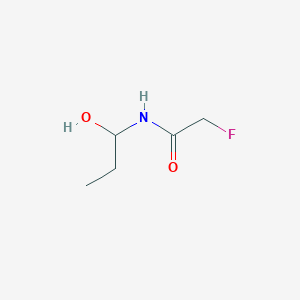
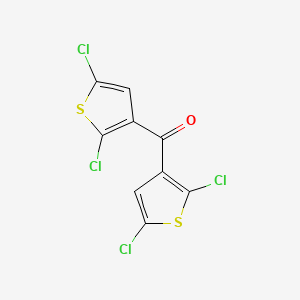
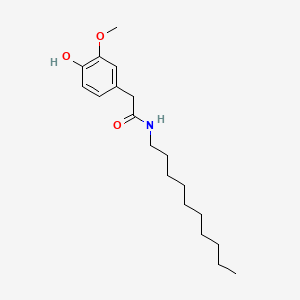
![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)
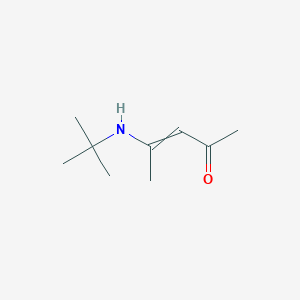
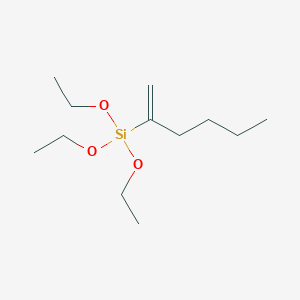
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
